![molecular formula C15H13FN4O2 B2376178 N-(4-fluoro-3-methylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 2108827-32-1](/img/structure/B2376178.png)
N-(4-fluoro-3-methylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluoro-3-methylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C15H13FN4O2 and its molecular weight is 300.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-mycobacterial Activity
N-phenylpyrazine-2-carboxamides, including variants similar to the queried compound, have demonstrated significant anti-mycobacterial activity. Specific derivatives have shown whole cell activity against Mycobacterium tuberculosis and Mycobacterium kansasii, with promising selectivity and no detected cytotoxicity in certain in vitro models (Zítko et al., 2015).
Antimicrobial Activity
Similar pyrazolopyrazine derivatives have been synthesized and evaluated for their antimicrobial properties. Certain compounds in this class have shown potent antibacterial and antifungal activities, comparable to standard drugs like norfloxacin and fluconazole (Hafez et al., 2015).
Cytotoxicity in Cancer Research
Studies on pyrazolo[1,5-a]pyrimidine derivatives, closely related to the compound , have indicated potential cytotoxic effects against cancer cell lines. These findings are essential in exploring new anticancer agents (Hassan et al., 2014).
Analgesic and Anti-inflammatory Properties
Research on pyrazolopyrazole derivatives, a category that includes similar compounds, has revealed that they possess notable analgesic and anti-inflammatory activities. This opens avenues for potential therapeutic applications in treating pain and inflammation (More et al., 2022).
Antitumor Activity
The compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, structurally related to the queried chemical, has been synthesized and shown to inhibit the proliferation of certain cancer cell lines, indicating its potential in cancer treatment (Hao et al., 2017).
properties
IUPAC Name |
N-(4-fluoro-3-methylphenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c1-8-5-10(3-4-11(8)16)18-14(21)12-6-13-15(22)17-9(2)7-20(13)19-12/h3-7H,1-2H3,(H,17,22)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSUVJWHVLAQMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NN3C=C(NC(=O)C3=C2)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-[[2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2376095.png)
![3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2376100.png)
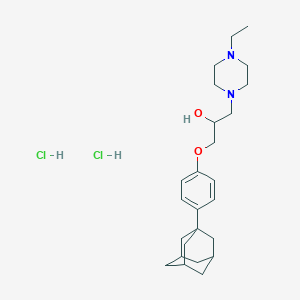
![morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2376103.png)
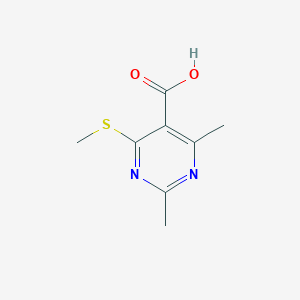
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)
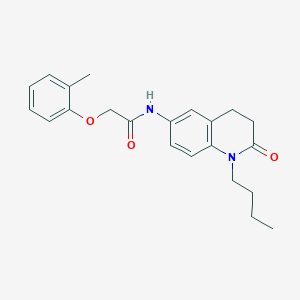
![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B2376109.png)
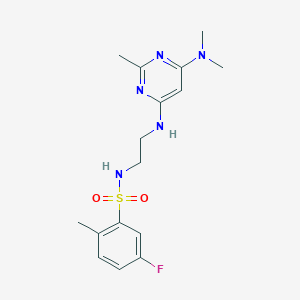
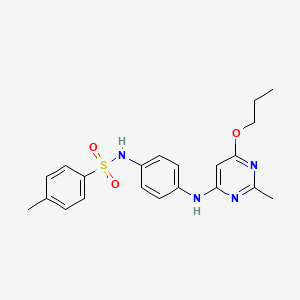
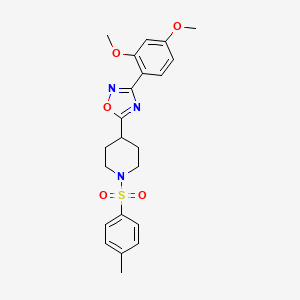
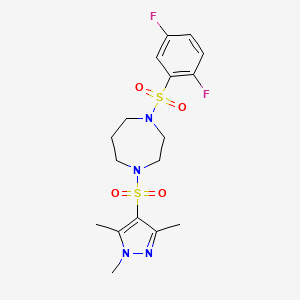
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2376117.png)
![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2376118.png)